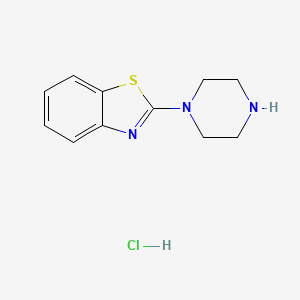

2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often used as a tool in biochemical and physiological studies due to its unique properties and mechanisms of action. In

Scientific Research Applications

Antibacterial Activity

One of the significant applications of 2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride is its potential use as an antibacterial agent. A study has shown that structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus .

Antimicrobial Activity

Another application of this compound is in the field of antimicrobial research. A synthesized compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), has shown antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) . The study suggests that PNT is taken up by microbial cells, resulting in cell disruption, and one of the mechanisms underlying the antimicrobial activity of PNT is the inhibition of DNA gyrase .

Drug Discovery and Development

The compound also finds its application in drug discovery and development. The isothiazole ring can be employed as a bioactive scaffold or as a pharmacophore of bioactive molecules . Benzisothiazoles are an important class of heterocyclic compounds. Benzisothiazole derivatives exhibit various biological activities as oxidosqualene cyclase inhibitors .

Antipsychotic Drug Substances

3-(Piperazin-1-yl)-1,2-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mechanism of Action

Target of Action

The primary targets of 2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride are bacterial cells . The compound has been found to exhibit antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus . These bacteria are common pathogens responsible for various infections in humans.

Mode of Action

It is known that the compound interacts with its bacterial targets, leading to their inhibition . The compound’s antibacterial activity is likely due to its interaction with essential bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death .

Biochemical Pathways

Given its antibacterial activity, it is likely that the compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication . The disruption of these processes can lead to bacterial death.

Pharmacokinetics

The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), a set of guidelines used to predict the adme properties of a compound . Most of the synthesized compounds complied with RO5, suggesting good bioavailability .

Result of Action

The result of the action of 2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride is the inhibition of bacterial growth, leading to the death of the bacteria . This makes the compound potentially useful in the treatment of bacterial infections.

properties

IUPAC Name |

2-piperazin-1-yl-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S.ClH/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUGDVVACNJZPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3S2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2930934.png)

![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2930935.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2930936.png)

![N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2930940.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2930944.png)